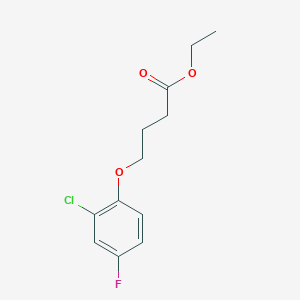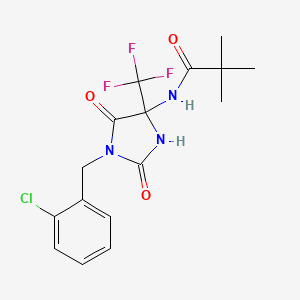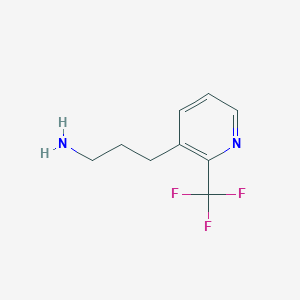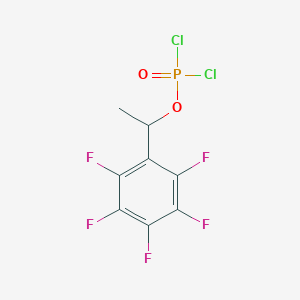
C32H25ClN2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves multiple steps. One common method includes the reaction of 4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H-pyrrole-3-carboxylic acid with benzoyl chloride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine . The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as column chromatography . The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents such as chlorine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: shares similarities with other indolizine derivatives, such as indolizine-1,3-dione and pyrrolo[3,4-a]indolizine compounds
Uniqueness
What sets 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C32H25ClN2O4 |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
(3aR,4S,9aR,9bS)-8-benzoyl-4-(4-chlorobenzoyl)-2-(2,4-dimethylphenyl)-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-1,3-dione |
InChI |
InChI=1S/C32H25ClN2O4/c1-18-8-13-24(19(2)16-18)35-31(38)26-25-17-22(29(36)20-6-4-3-5-7-20)14-15-34(25)28(27(26)32(35)39)30(37)21-9-11-23(33)12-10-21/h3-17,25-28H,1-2H3/t25-,26-,27-,28+/m1/s1 |
InChI Key |
RRVVZYNZCAXTSD-HPQIJTKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=C(C=CN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=C(C=CN4C(C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)


![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)


